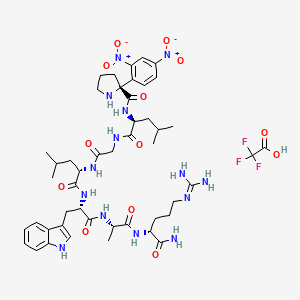

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is a synthetic peptide compound. It is often used as a substrate in enzymatic assays, particularly for matrix metalloproteinases (MMPs). The compound is characterized by its sequence of amino acids and the presence of a dinitrophenyl (Dnp) group, which is used for fluorescence quenching.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient purification steps like HPLC.

Analyse Des Réactions Chimiques

Types of Reactions

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is a substrate for MMPs, which cleave the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymes: MMP-1, MMP-2, MMP-9, etc.

Buffers: Typically, reactions are carried out in buffered solutions at physiological pH.

Fluorescence Quenching: The Dnp group quenches the fluorescence of tryptophan, and cleavage by MMPs results in increased fluorescence.

Major Products

The major products of these reactions are shorter peptide fragments resulting from the cleavage of the original peptide by MMPs.

Applications De Recherche Scientifique

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is widely used in scientific research, particularly in the study of MMP activity. Its applications include:

Biochemistry: Used as a substrate to measure the activity of MMPs in various biological samples.

Medicine: Helps in understanding the role of MMPs in diseases like cancer, arthritis, and cardiovascular diseases.

Drug Development: Used in screening for MMP inhibitors, which are potential therapeutic agents.

Mécanisme D'action

The compound acts as a substrate for MMPs. The Dnp group quenches the fluorescence of the tryptophan residue. When MMPs cleave the peptide bond, the quenching is relieved, resulting in increased fluorescence. This change in fluorescence is used to quantify MMP activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

- Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg

- Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

Uniqueness

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is unique due to its specific sequence and the presence of the Dnp group, which provides a reliable method for measuring MMP activity through fluorescence quenching and subsequent increase upon cleavage.

Activité Biologique

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is a synthetic peptide that has garnered interest due to its potential biological activities. This article explores its mechanisms, applications, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a peptide consisting of the following amino acids:

- Dinitrophenyl (Dnp)

- Proline (Pro)

- Leucine (Leu)

- Glycine (Gly)

- Leucine (Leu)

- Tryptophan (Trp)

- Alanine (Ala)

- D-Arginine (D-Arg)

The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical applications. The molecular formula is C₃₈H₅₂N₁₀O₈, with a molecular weight of approximately 776.88 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it can act as a substrate for various enzymes, facilitating biochemical reactions. For instance, studies have shown that this peptide can be used to assay matrix metalloproteinase activity due to its structural characteristics .

Enzymatic Activity

The peptide exhibits significant enzymatic activity, particularly in the context of proteolytic enzymes. It has been utilized in fluorogenic assays to monitor enzyme activity, demonstrating changes in fluorescence upon cleavage by target enzymes . The following table summarizes the enzymatic activity observed with this peptide:

| Peptide Variant | Enzyme Activity | Fluorescence Change |

|---|---|---|

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | Moderate | 58,000 d |

| Other Peptides | Varies | Varies |

Applications in Research

This compound has several applications across various fields of biological research:

- Peptide Synthesis : This compound serves as a crucial building block in synthesizing peptides for therapeutic and research purposes .

- Pharmaceutical Development : It plays an essential role in designing peptides that target specific biological pathways, particularly in drug development .

- Cancer Research : The unique structure allows for the development of peptide-based drugs that selectively target cancer cells, potentially improving treatment outcomes .

- Neuroscience : The compound aids in studying neuropeptides, contributing to understanding neurological disorders and developing potential treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that this peptide could effectively inhibit specific proteases involved in cancer progression, suggesting its potential as an anticancer agent .

- In another investigation, researchers utilized Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 as a substrate to study the specificity of matrix metalloproteinases, revealing insights into their role in tissue remodeling and disease pathology .

Propriétés

Formule moléculaire |

C47H65F3N14O13 |

|---|---|

Poids moléculaire |

1091.1 g/mol |

Nom IUPAC |

(2R)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-2-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-33(57-43(66)45(15-9-17-52-45)30-14-13-28(58(67)68)21-36(30)59(69)70)40(63)51-23-37(60)54-34(19-25(3)4)42(65)56-35(20-27-22-50-31-11-7-6-10-29(27)31)41(64)53-26(5)39(62)55-32(38(46)61)12-8-16-49-44(47)48;3-2(4,5)1(6)7/h6-7,10-11,13-14,21-22,24-26,32-35,50,52H,8-9,12,15-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,53,64)(H,54,60)(H,55,62)(H,56,65)(H,57,66)(H4,47,48,49);(H,6,7)/t26-,32+,33-,34-,35-,45+;/m0./s1 |

Clé InChI |

KXEBGXZFLSNZJH-QFNQJIDVSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@]3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.